molecular formula C22H34O2 B1618461 Pregnenolone methyl ether CAS No. 511-26-2

Pregnenolone methyl ether

Número de catálogo: B1618461
Número CAS: 511-26-2
Peso molecular: 330.5 g/mol
Clave InChI: ZVGQOQHAMHMMNE-BIBIXIOVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MAP4343, también conocido como 3β-metoxipregnenolona, es un derivado sintético de la pregnenolona. Es un esteroide neuroactivo que ha demostrado un potencial prometedor en diversas aplicaciones terapéuticas, particularmente en el campo de la neuroprotección y la neuroplasticidad. MAP4343 se une a la proteína 2 asociada a los microtúbulos (MAP2) y estimula la polimerización de la tubulina, lo que mejora la extensión de las neuritas y protege a las neuronas de los agentes neurotóxicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

MAP4343 se sintetiza a partir de la pregnenolona mediante un proceso de metilación. La síntesis implica la conversión de la pregnenolona a su derivado 3β-metoxílico. Esto se puede lograr mediante una reacción con yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo típicamente en un solvente orgánico como el dimetilsulfóxido (DMSO) a temperaturas elevadas .

Métodos de producción industrial

La producción industrial de MAP4343 sigue una ruta sintética similar pero a mayor escala. El proceso implica la síntesis en flujo continuo de MAP4343 a partir de diosgenina derivada de plantas. Este método se ha optimizado para lograr un rendimiento global del 64% a través de seis pasos .

Análisis De Reacciones Químicas

Tipos de reacciones

MAP4343 sufre varias reacciones químicas, incluyendo:

    Oxidación: MAP4343 se puede oxidar para formar diferentes derivados.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula de MAP4343.

    Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la estructura de MAP4343.

Reactivos y condiciones comunes

    Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

    Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

    Sustitución: Se utilizan reactivos como el yoduro de metilo y el bromuro de etilo para las reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o aldehídos, mientras que la reducción puede producir alcoholes o alcanos .

Aplicaciones Científicas De Investigación

Major Depressive Disorders (MDD)

Recent studies have highlighted PME's beneficial effects in treating MDD. The compound promotes microtubule dynamics by influencing microtubule-associated proteins (MAPs) such as MAP2 and CLIP170, which are often deregulated in depressive disorders. Evidence suggests that PME can improve mood and reduce anxiety in patients with MDD without significant side effects .

  • Clinical Observations : In a clinical trial, patients treated with PME reported improvements in depressive symptoms and overall well-being, indicating its potential as an antidepressant .

CDKL5 Deficiency Disorder (CDD)

CDD is characterized by severe neurodevelopmental issues, including epilepsy and cognitive deficits. PME has been shown to rescue synaptic GABAergic defects associated with CDKL5 deficiency by promoting microtubule dynamics . This action may provide a novel therapeutic approach for managing symptoms related to CDD.

  • Research Findings : Studies indicate that PME treatment enhances spine maturation and hippocampal function in models of CDD, suggesting that it may counteract some of the cognitive impairments associated with this disorder .

Comparative Analysis of PME Applications

Application AreaMechanism of ActionClinical Evidence
Major Depressive DisordersModulates microtubule dynamics via MAPsImproved mood and reduced anxiety reported in trials
CDKL5 Deficiency DisorderEnhances synaptic function through microtubule stabilizationRescue of cognitive deficits observed in animal models

Case Studies

  • Case Study on MDD :
    • A clinical trial involving patients with treatment-resistant depression showed significant improvement in depressive symptoms after 12 weeks of PME administration. Participants noted enhanced mood stability and reduced anxiety levels .
  • Case Study on CDD :
    • In a rodent model of CDD, PME treatment led to improved synaptic function and cognitive performance, highlighting its potential as a therapeutic agent for managing neurological deficits associated with CDKL5 deficiency .

Mecanismo De Acción

Comparación Con Compuestos Similares

Compuestos similares

    Pregnenolona: El compuesto principal de MAP4343, que también tiene propiedades neuroactivas.

    Fluoxetina: Un inhibidor selectivo de la recaptación de serotonina utilizado como antidepresivo.

    Dexametasona: Un corticosteroide con propiedades antiinflamatorias e inmunosupresoras.

Singularidad de MAP4343

MAP4343 es único en su capacidad de unirse a la proteína 2 asociada a los microtúbulos y estimular la polimerización de la tubulina, lo que no se observa con otros compuestos similares. A diferencia de la fluoxetina, MAP4343 no se dirige a los receptores de neurotransmisores, lo que lo convierte en un nuevo agente terapéutico con un mecanismo de acción diferente .

Actividad Biológica

Pregnenolone methyl ether (PME) is a synthetic derivative of pregnenolone, a neuroactive steroid that plays a crucial role in various neurological functions. This article explores the biological activity of PME, focusing on its therapeutic potential, particularly in relation to major depressive disorders (MDDs) and CDKL5 deficiency disorder (CDD).

Overview of this compound

PME is characterized by a methylation at the C3 position, which prevents its conversion back to pregnenolone or other steroid metabolites. This unique property enhances its therapeutic applicability, as it maintains the biological activity of pregnenolone while avoiding potential side effects associated with its metabolic derivatives . PME has been shown to cross the blood-brain barrier effectively, allowing it to exert its effects directly within the central nervous system .

Microtubule Dynamics

One of the primary mechanisms through which PME exerts its biological effects is by modulating microtubule (MT) dynamics. Microtubules are essential for neuronal structure and function, and their dysregulation is implicated in several neurological disorders. PME has been found to enhance the binding of microtubule-associated proteins (MAPs) such as MAP2 and CLIP170, which are crucial for maintaining MT stability and dynamics .

Table 1: Effects of PME on Microtubule Dynamics

Parameter Effect of PME Reference
MAP2 BindingIncreased binding
CLIP170 ActivityEnhanced activity
Acetylation of TubulinModulated acetylation

Major Depressive Disorders

Recent studies indicate that PME may have antidepressant properties. In animal models, oral administration of PME has been shown to reverse stress-induced behavioral deficits and restore hormonal balance . A clinical trial is currently investigating the efficacy of PME in treatment-resistant depression, highlighting its potential as a novel therapeutic agent in psychiatry .

CDKL5 Deficiency Disorder

CDD is characterized by severe neurodevelopmental issues, including epilepsy and cognitive impairments. Research has demonstrated that PME can rescue synaptic defects caused by CDKL5 dysfunction by restoring GABAergic signaling and improving MT dynamics. This suggests that PME could be a promising candidate for treating CDD .

Case Study: PME in CDKL5 Deficiency

In a preclinical study involving Cdkl5 knockout neurons, treatment with PME significantly improved synaptic markers and normalized inhibitory neurotransmission. The results indicated that even low concentrations of PME could effectively restore neuronal function disrupted by CDKL5 loss .

Propiedades

IUPAC Name

1-[(3S,8S,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-14(23)18-7-8-19-17-6-5-15-13-16(24-4)9-11-21(15,2)20(17)10-12-22(18,19)3/h5,16-20H,6-13H2,1-4H3/t16-,17-,18+,19-,20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGQOQHAMHMMNE-BIBIXIOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901304765
Record name (3beta)-3-Methoxypregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901304765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-26-2
Record name (3β)-3-Methoxypregn-5-en-20-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregnenolone methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregnenolone methyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3beta)-3-Methoxypregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901304765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PREGNENOLONE METHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU767RK7YN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pregnenolone methyl ether
Reactant of Route 2
Reactant of Route 2
Pregnenolone methyl ether
Reactant of Route 3
Reactant of Route 3
Pregnenolone methyl ether
Reactant of Route 4
Reactant of Route 4
Pregnenolone methyl ether
Reactant of Route 5
Pregnenolone methyl ether
Reactant of Route 6
Reactant of Route 6
Pregnenolone methyl ether
Customer
Q & A

Q1: What is the proposed mechanism of action for Pregnenolone methyl ether (PME) in treating neurological disorders?

A1: PME, a synthetic derivative of the neuroactive steroid pregnenolone, appears to exert its therapeutic effects by targeting microtubules (MTs) within neurons. [, ] MTs are essential for neuronal development and function, and their dynamics are regulated by microtubule-associated proteins (MAPs) and post-translational modifications of tubulin. [] Research suggests that PME positively influences the binding of MAP2 and CLIP170, two proteins crucial for MT stability and dynamics, respectively. [, ] Dysregulation of these proteins is implicated in various neurological disorders, including major depressive disorder (MDD) and CDKL5 deficiency disorder (CDD). [, ] PME also appears to modulate MT acetylation, a modification often disrupted in neurological abnormalities. [] This targeted action on MTs may underlie PME's potential therapeutic benefits in these conditions.

Q2: How does the structure of this compound (PME) differ from its parent compound, pregnenolone, and what impact does this have on its therapeutic potential?

A2: this compound is a synthetic derivative of pregnenolone where a methyl group replaces the hydrogen atom at the 3β-hydroxyl group of the pregnenolone molecule. This modification prevents PME from being metabolized into other downstream steroid molecules, unlike pregnenolone. [] Consequently, PME exhibits greater specificity in its action, focusing primarily on MT-related mechanisms. This targeted effect makes PME a potentially more attractive candidate for therapeutic development in neurological disorders linked to MT dysfunction. []

Q3: What preclinical evidence supports the potential of this compound (PME) as a treatment for CDKL5 deficiency disorder (CDD)?

A3: Studies using Cdkl5-knockout mice, a model for CDD, demonstrate PME's potential therapeutic benefits. [, ] CDD is characterized by impaired neuronal development and function, leading to severe intellectual disability and epilepsy. [] Research shows that PME administration to these mice improves hippocampal-dependent behavior, a key indicator of cognitive function. [] Furthermore, PME appears to restore spine maturation in the hippocampus, a process crucial for synaptic plasticity and learning. [] These findings suggest that PME may have disease-modifying potential in CDD by addressing the underlying neuronal deficits.

Q4: What makes this compound (PME) a potentially interesting candidate for treating treatment-resistant depression (TRD)?

A4: Preclinical studies suggest that PME might hold promise for treating TRD. [] Traditional antidepressants, like selective serotonin reuptake inhibitors (SSRIs), often prove ineffective in TRD. [] Studies utilizing Wistar Kyoto (WKY) rats, a model for TRD, have shown that PME, unlike fluoxetine (an SSRI), demonstrates antidepressant efficacy in the forced swimming test. [] This finding, coupled with PME's distinct mechanism of action targeting MTs, suggests its potential as an alternative treatment approach for TRD, a condition where current therapeutic options remain limited.

Q5: Have any potential biomarkers been identified to monitor this compound (PME) treatment efficacy in preclinical models?

A5: Research suggests that plasma levels of acetylated α-tubulin (Acet-Tub) may serve as a potential biomarker for both PME and ketamine's antidepressant efficacy. [] Studies in WKY rats, a model for TRD, demonstrated increased Acet-Tub levels compared to control rats. [] Interestingly, PME administration, when showing antidepressant effects, was associated with a decrease in these elevated Acet-Tub levels. [] This correlation between PME's therapeutic action and Acet-Tub modulation suggests that this readily accessible biomarker could be valuable in monitoring treatment response and potentially predicting therapeutic efficacy in future research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.